molecular formula C5H7NO2S2 B1400737 Thiophen-3-ylmethanesulfonamide CAS No. 1183629-62-0

Thiophen-3-ylmethanesulfonamide

Cat. No.: B1400737
CAS No.: 1183629-62-0
M. Wt: 177.2 g/mol
InChI Key: SLVRRTVTWLZQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-3-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanesulfonamide group attached to the thiophene ring

Biochemical Analysis

Biochemical Properties

Thiophen-3-ylmethanesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with carbonic anhydrase isoenzymes, specifically human erythrocytes carbonic anhydrase I and II . These interactions are characterized by potent inhibition effects, with this compound acting as a noncompetitive inhibitor. The sulfonamide and thiophene moieties are significant in the inhibition of these enzymes, highlighting the compound’s potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the integrity of the plasma membrane, which is essential for cellular homeostasis . The compound’s impact on membrane repair mechanisms and its ability to modulate ion imbalances and cytoskeleton remodeling are critical for maintaining cell function and survival. Additionally, this compound’s interactions with specific enzymes can lead to alterations in cellular metabolism, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s sulfonamide group interacts with the active sites of enzymes, leading to inhibition of their catalytic activity . This interaction is crucial for its role as a carbonic anhydrase inhibitor. Furthermore, the thiophene moiety contributes to the compound’s binding affinity and specificity, enhancing its inhibitory effects. These molecular interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, maintaining its biochemical properties . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in its role as an enzyme inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-ylmethanesulfonamide typically involves the introduction of a methanesulfonamide group to a thiophene ring. One common method is the reaction of thiophene-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Thiophen-3-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Thiophen-3-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the development of organic semiconductors and other electronic materials.

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.

    Thiophene-3-carboxamide: Features a carboxamide group instead of a sulfonamide group.

    Benzothiophene sulfonamide: Contains a fused benzene ring, offering different electronic properties.

Uniqueness: Thiophen-3-ylmethanesulfonamide is unique due to the specific positioning of the methanesulfonamide group on the thiophene ring, which can influence its reactivity and interactions with biological targets. This positioning can also affect its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

thiophen-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVRRTVTWLZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thiophen-3-ylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Thiophen-3-ylmethanesulfonamide
Reactant of Route 3
Thiophen-3-ylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
Thiophen-3-ylmethanesulfonamide
Reactant of Route 5
Thiophen-3-ylmethanesulfonamide
Reactant of Route 6
Thiophen-3-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.